molecular formula C4H5BrN2O B1272648 3-Amino-4-bromo-5-methylisoxazole CAS No. 5819-40-9

3-Amino-4-bromo-5-methylisoxazole

Cat. No. B1272648
CAS RN: 5819-40-9
M. Wt: 177 g/mol
InChI Key: JEZOZNWEHSNXPQ-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-5-methylisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The presence of the amino and bromo substituents on the isoxazole ring suggests that this compound could be a versatile intermediate in organic synthesis, potentially useful for the construction of more complex molecules with applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" . Another approach for synthesizing aminoisoxazole derivatives includes the reaction of 3-chloro-2-methylisoxazolium chlorides with secondary amines or primary amines, followed by dehydrochlorination and addition-elimination reactions . Additionally, 3-aminoisoxazoles can be synthesized via the addition-elimination of amines on 3-bromoisoxazolines, followed by an oxidation step to yield the desired products .

Molecular Structure Analysis

The molecular structure of 3-amino-4-bromo-5-methylisoxazole is characterized by the isoxazole ring, which is a planar, aromatic heterocycle. The amino group at the 3-position and the bromo substituent at the 4-position, along with the methyl group at the 5-position, are likely to influence the reactivity and electronic properties of the molecule. These substituents can participate in various chemical reactions, providing different pathways for functionalization and further derivatization of the isoxazole core.

Chemical Reactions Analysis

Isoxazole derivatives are known to participate in a variety of chemical reactions. For example, 3-aminoisoxazoles can react with acid halides and substituted aromatic aldehydes to produce amides and Schiff bases . The reactivity of the amino group in 3-amino-5-methylisoxazole is highlighted in reactions with pyruvic acid derivatives, leading to the selective synthesis of furanones and pyrrolones . Furthermore, 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles can undergo reactions with nucleophiles such as methoxide and benzenethiolate, resulting in addition and/or addition-elimination products .

Physical and Chemical Properties Analysis

Scientific Research Applications

Biodegradation in Bacteria

3-Amino-4-bromo-5-methylisoxazole (3A5MI) has been studied for its biodegradation in bacteria. In a study, it was found that 3A5MI was completely degraded by certain bacterial strains within 120 hours, which suggests its potential use in bioremediation of contaminated sites (Mulla et al., 2018).

Heterocyclic Compound Synthesis

3A5MI has been extensively used in the synthesis of various heterocyclic compounds. Its reactivity with aromatic aldehydes and other compounds under different conditions, including classical and non-classical activation methods, allows for the creation of diverse molecular structures (Morozova et al., 2017).

In C-C Bond Formation

The compound has been applied in palladium-catalyzed C(sp(3))-H bond activation. This process is significant for selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the formation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

In Anticancer Research

3A5MI is an important intermediate in the synthesis of novel isoxazole/pyrazole derivatives with anticancer properties. These derivatives have shown potential in inhibiting the growth of specific cancer cell lines (Abu Bakr et al., 2016).

In Antibacterial Activity

Aminoazoles, including 3A5MI, have been evaluated for their antibacterial activity. Some of these compounds demonstrate a weak antimicrobial effect, which could be explored for potential medical applications (Murlykina et al., 2017).

In Environmental Applications

Studies have demonstrated the effective degradation of 3A5MI in microbial fuel cells, indicating its potential application in environmental bioremediation. This process can reduce the biotoxicity of certain chemicals and facilitate their removal from natural water sources (Wang et al., 2016).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future direction in the synthesis of isoxazoles, including 3-Amino-4-bromo-5-methylisoxazole, is likely to focus on the development of alternate metal-free synthetic routes .

properties

IUPAC Name

4-bromo-5-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZOZNWEHSNXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379044
Record name 3-Amino-4-bromo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromo-5-methylisoxazole

CAS RN

5819-40-9
Record name 4-Bromo-5-methyl-3-isoxazolamine
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Record name 3-Amino-4-bromo-5-methylisoxazole
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Record name 5819-40-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MAP Martins, AR Meyer, AZ Tier, K Longhi, LC Ducati… - …, 2015 - pubs.rsc.org
… Single crystals of the products 3-amino-4-chloro-5-methylisoxazole (1), 3-amino-4-bromo-5-methylisoxazole (2), and 3-amino-4-iodo-5-methylisoxazole (3) were obtained by dissolving …
Number of citations: 37 pubs.rsc.org

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